

Biological activity screening of novel azepine derivatives

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Compound of Interest

Compound Name: 1-(1-Benzoyl-4-piperidinyl)azepane

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A comprehensive analysis of recent studies reveals that novel azepine derivatives are a significant focus in medicinal chemistry, demonstrating a wide spectrum of biological activities. Researchers have successfully synthesized and screened various azepine-based compounds, identifying promising candidates for anticancer, antimicrobial, and antiviral agents. This guide compares the biological performance of these novel derivatives, providing supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The biological evaluation of new azepine derivatives has shown significant potential across several therapeutic areas. The primary activities explored include anticancer, antimicrobial, and antiviral effects.

Anticancer Activity

Novel azepine derivatives have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The data indicates that specific structural modifications to the azepine core can lead to potent anticancer agents. For instance, dibenzo[b,f]azepine tethered isoxazoline derivatives and 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have demonstrated significant anti-proliferative effects.^{[1][2]}

Some compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and RAS/Raf/MEK/ERK pathways.[3][4] Notably, certain phenylmethylene bis-isoxazolo[4,5-b]azepine derivatives exhibited anticancer activity comparable to the standard drug Cisplatin.[5]

Table 1: Comparative Anticancer Activity of Novel Azepine Derivatives (IC₅₀ in μM)

Compound Class/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference Compound	IC ₅₀ (μM)	Source
Phenylmethylene bis-isoxazolo[4,5-b]azepine (10j)	Various	Good Activity	Cisplatin	-	[5]
Dibenzo[b,f]azepine-isoxazoline (4g)	LM8G7 (murine osteosarcoma)	~1-5 (Inhibition %)	Suramin	~1-5 (Inhibition %)	[1]
Dibenzo[b,f]azepine-isoxazoline (4g)	MCF-7 (human breast cancer)	Induces Apoptosis	-	-	[1]
2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11b)	A549 (lung cancer)	1.95	Rucaparib	-	[2]
4-Azapregnene derivative (3g)	LNCaP (prostate cancer)	10.20	-	-	[6]
4-Azapregnene derivative (3g)	T47-D (breast cancer)	1.33	-	-	[6]

4-Azapregnene derivative (3c)	PC-3 (prostate cancer)	3.29	-	-	[6]
Ursolic acid-pyrimidine derivative (7b)	MCF-7 (breast cancer)	0.48	-	-	[4]
Ursolic acid-pyrimidine derivative (7b)	HeLa (cervical cancer)	0.74	-	-	[4]

Antimicrobial Activity

The screening of novel azepines has also yielded compounds with significant antibacterial and antifungal properties. Pyridobenzazepine and quinazolinone-based azepine derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[7\]](#)[\[8\]](#) The minimum inhibitory concentration (MIC) is a key metric used to compare the efficacy of these compounds against standard antimicrobial agents. For example, certain pyridobenzazepine derivatives showed potent activity against tested bacteria with MIC values ranging from 39–78 µg/mL.[\[7\]](#)

Table 2: Comparative Antimicrobial Activity of Novel Azepine Derivatives (MIC in µg/mL)

Compound Class/Derivative	Microorganism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)	Source
Pyridobenzazepine (8)	Various Bacteria	39-78	-	-	[7]
Pyridobenzazepine (12)	C. albicans, S. cerevisiae	156	Nystatin, Fluconazole	>156	[7]
Quinazolinone-based diazepine (3a)	E. coli, S. aureus, C. albicans	Potent Activity	-	-	[8][9]
Quinazolinone-based oxazepine (4a)	E. coli, S. aureus, C. albicans	Potent Activity	-	-	[8][9]
Imidazo[1,2-a]azepine quaternary salt (6c)	S. aureus, E. coli, K. pneumoniae	Broad Spectrum	-	-	[10]
Azepinodiazepine derivatives	Gram-positive & Gram-negative bacteria	Effective	-	-	[11]

Antiviral and Other Activities

Beyond anticancer and antimicrobial effects, azepine derivatives have been investigated for other therapeutic applications. Molecular docking studies have identified potential azepine-based inhibitors for the H1N1 virus neuraminidase.[12] Additionally, novel tryptophan derivatives containing azepine moieties have demonstrated promising activity against the Tobacco Mosaic Virus (TMV).[13][14] Other research has focused on the inhibition of specific

enzymes, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial targets in cancer therapy.[2][15]

Table 3: Antiviral and Other Biological Activities of Novel Azepine Derivatives

Compound Class/Derivative	Biological Target/Virus	Activity Metric	Finding	Source
Azepine derivatives (MA4, MA7, etc.)	H1N1 Neuraminidase	Cdocking Interaction Energy	Promising low energy scores, indicating potential inhibition.	[12]
Tryptophan-azepine-acylhydrazones (6y)	Tobacco Mosaic Virus (TMV)	In vivo protection activity	58 ± 1% at 500 mg/L, comparable to Ningnanmycin.	[13][14]
Tetrahydrospiro[benzo[c]azepine-cyclohexan]-ol (11b)	PARP-1 Enzyme	IC ₅₀	19.24 nM, more potent than Rucaparib.	[2]
Pyrimido[4,5-b]-1,4-benzoxazepines	EGFR Tyrosine Kinase	IC ₅₀	Submicromolar to single-digit micromolar range.	[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly cited in the screening of azepine derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- **Cell Seeding:** Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The synthesized azepine derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[\[2\]](#)[\[4\]](#)

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

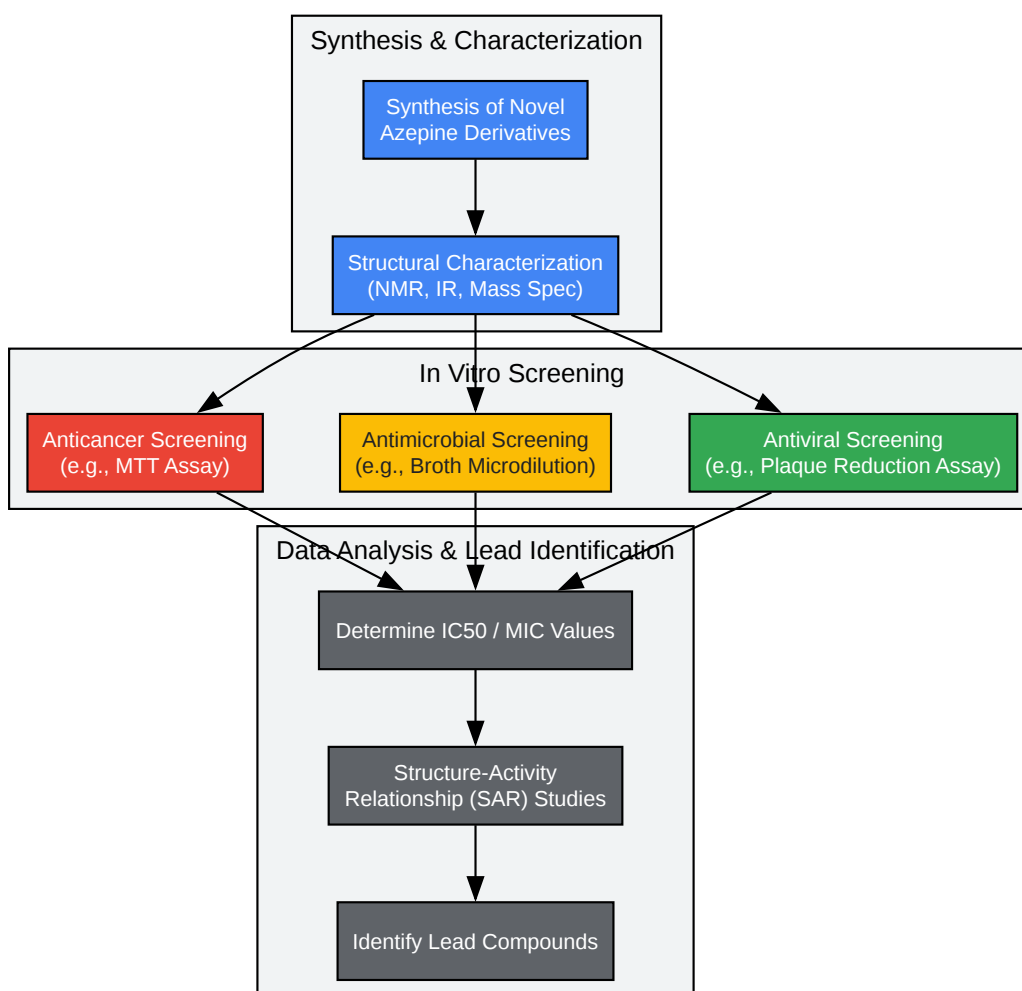
- **Inoculum Preparation:** A standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*) is prepared in a suitable broth to a concentration of approximately 5×10^5 CFU/mL.
- **Compound Dilution:** The azepine derivatives are serially diluted in a 96-well microtiter plate containing broth.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

- Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][16]

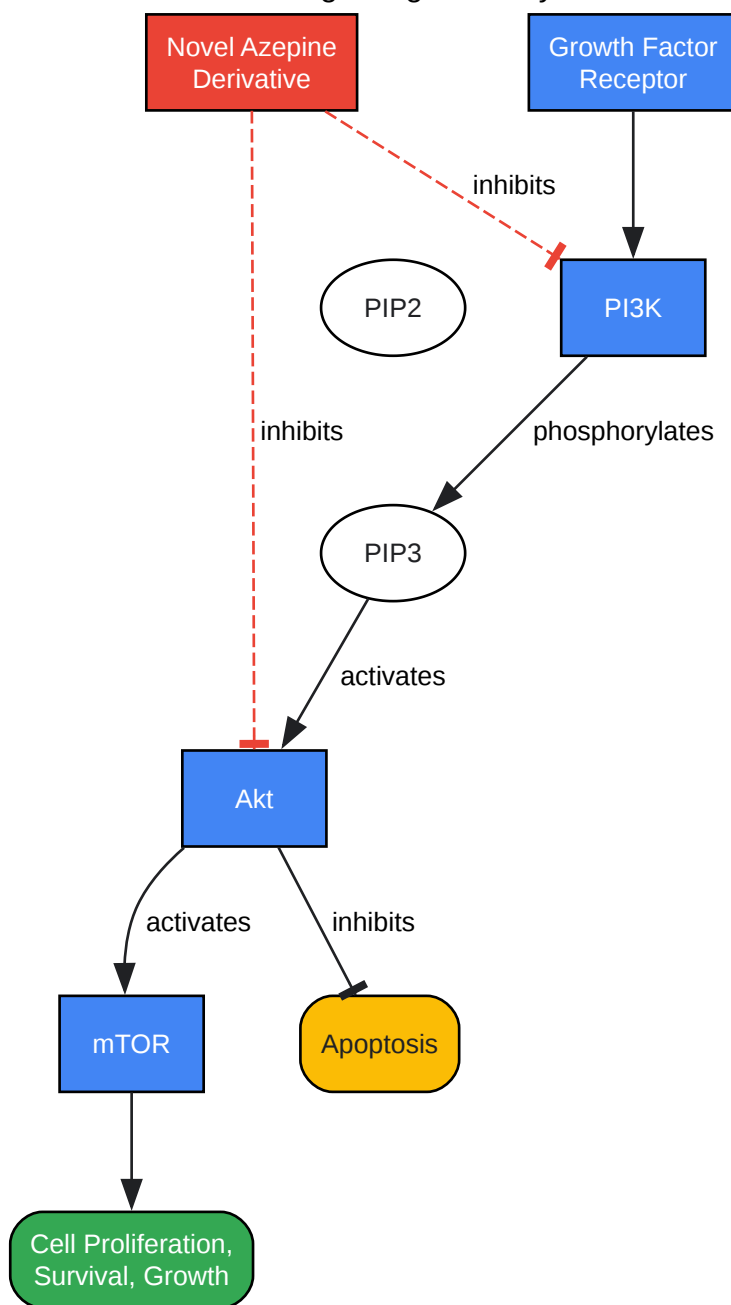
Visualizations

Diagrams of experimental workflows and signaling pathways provide a clear visual summary of complex processes.

General Workflow for Biological Screening of Novel Azepines



PI3K/Akt/mTOR Signaling Pathway Inhibition



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